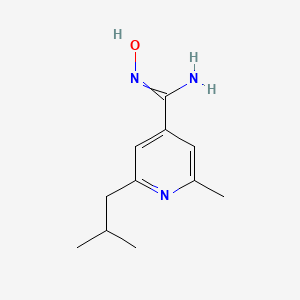
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine is a chemical compound that has garnered attention due to its potential applications in various fields. It is a derivative of isonicotinamide, which is known for its therapeutic properties. The compound’s structure includes a hydroxy group, an isobutyl group, and a methyl group attached to an isonicotinamidine backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine typically involves the reaction of isonicotinamide with appropriate reagents to introduce the hydroxy, isobutyl, and methyl groups. One common method involves the use of boronic esters in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors. The process would include the preparation of boronic esters, their coupling with isonicotinamide, and subsequent purification steps to obtain the final product.
化学反応の分析
Types of Reactions
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The isobutyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce primary or secondary amines.
科学的研究の応用
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the isobutyl and methyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-hydroxy-2-methyl-isonicotinamidine: A similar compound with a methyl group instead of an isobutyl group.
N-hydroxy-2-ethyl-isonicotinamidine: Contains an ethyl group instead of an isobutyl group.
Uniqueness
N-hydroxy-2-isobutyl-6-methyl-isonicotinamidine is unique due to the presence of both isobutyl and methyl groups, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to its analogs.
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
N'-hydroxy-2-methyl-6-(2-methylpropyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C11H17N3O/c1-7(2)4-10-6-9(11(12)14-15)5-8(3)13-10/h5-7,15H,4H2,1-3H3,(H2,12,14) |
InChIキー |
NBVJWXPPPWTZKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)CC(C)C)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)

![2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-5-Oxazolecarboxylic acid methyl ester](/img/structure/B13959496.png)

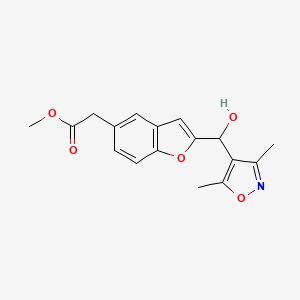
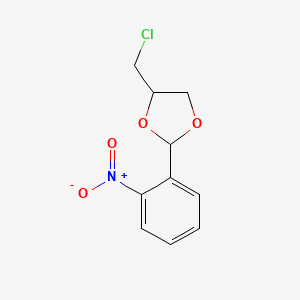
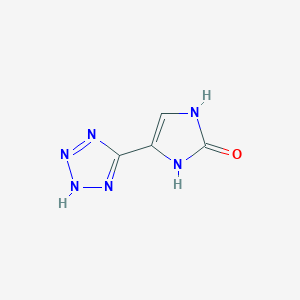
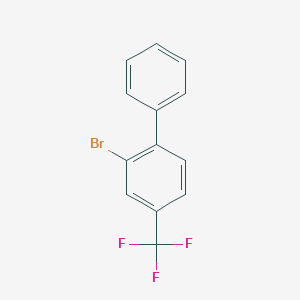


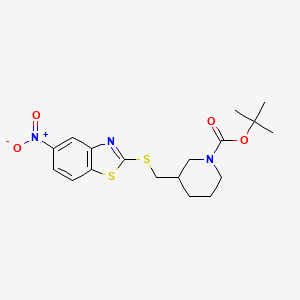
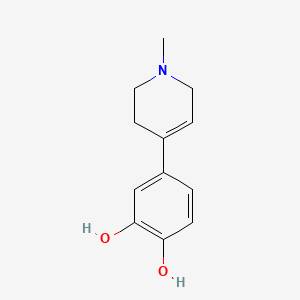
![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)
![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)
